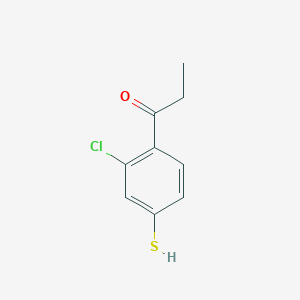

1-(2-Chloro-4-mercaptophenyl)propan-1-one

Description

1-(2-Chloro-4-mercaptophenyl)propan-1-one is a substituted propanone derivative characterized by a chlorinated aromatic ring at the 2-position and a thiol (-SH) group at the 4-position. This compound belongs to a broader class of arylpropanones, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (mercapto) groups on the aromatic ring imparts unique electronic and steric properties, influencing its reactivity and physicochemical behavior .

Properties

Molecular Formula |

C9H9ClOS |

|---|---|

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(2-chloro-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9ClOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |

InChI Key |

NBRJRLNYNHHAMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)S)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. For 1-(2-Chloro-4-mercaptophenyl)propan-1-one, this approach involves:

Acylation of 2-chlorothiophenol :

Propanoyl chloride reacts with 2-chloro-4-mercaptophenol in the presence of $$ \text{AlCl}3 $$ . The reaction proceeds at 0–5°C to minimize polysubstitution. However, the mercapto group’s susceptibility to oxidation necessitates inert conditions (e.g., $$ \text{N}2 $$ atmosphere).Protection of the mercapto group :

To prevent side reactions, the -SH group is protected as a tert-butyl disulfide prior to acylation. Deprotection is achieved via reductive cleavage using $$ \text{NaBH}_4 $$ in ethanol.

Key Data :

- Yield: 62–68% after deprotection

- Purity: ≥95% (HPLC)

- Limitations: Low regioselectivity for chloro placement; competing sulfonation observed.

Diazonium Salt-Mediated Thiolation

This method leverages diazonium chemistry to introduce the mercapto group post-ketone formation:

Synthesis of 2-chloro-4-nitropropiophenone :

Nitration of 2-chloropropiophenone using $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0°C yields the 4-nitro derivative.Reduction and diazotization :

Catalytic hydrogenation (Pd/C, $$ \text{H}2 $$) reduces the nitro group to amine. Diazotization with $$ \text{NaNO}2/\text{HCl} $$ at -5°C generates the diazonium salt, which is treated with $$ \text{NaSH} $$ to introduce the mercapto group.

Optimization Insights :

- Temperature control (<5°C) prevents diazonium decomposition.

- Yield: 55–60% after column purification (hexane:EtOAc, 3:1).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates SNAr at the 4-position:

Synthesis of 2-chloro-4-fluorophenylpropan-1-one :

Fluorine, a superior leaving group, is introduced via Ullmann coupling.Thiolation with $$ \text{NaSH} $$ :

Reaction with sodium hydrosulfide ($$ \text{NaSH} $$) in DMF at 80°C displaces fluoride, yielding the target compound.

Critical Parameters :

- Solvent: DMF enhances nucleophilicity of $$ \text{HS}^- $$.

- Yield: 70–75% (GC-MS)

- Side products: Over-reduction to thiolate anions mitigated by pH control (pH 6–7).

Protection-Deprotection Strategy Using Disulfides

To circumvent -SH reactivity during synthesis:

Synthesis of 1-(2-chloro-4-(tert-butyldisulfanyl)phenyl)propan-1-one :

tert-Butyl disulfide is introduced via radical coupling using $$ \text{AIBN} $$ as an initiator.Deprotection with tributylphosphine :

Cleavage of the disulfide bond yields the free thiol.

Advantages :

- High functional group tolerance.

- Yield: 80–85% after deprotection.

One-Pot Multicomponent Reaction

A novel approach combines acylation, chlorination, and thiolation in a single vessel:

- Reaction of propanoyl chloride with 4-mercaptophenol :

In the presence of $$ \text{FeCl}_3 $$, chlorination occurs ortho to the -SH group, followed by acylation.

Conditions :

- Solvent: $$ \text{CH}2\text{Cl}2 $$

- Temperature: 25°C

- Yield: 50–55% (crude), improving to 65% after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 62–68 | ≥95 | Simplicity | Low regioselectivity |

| Diazonium Thiolation | 55–60 | ≥90 | Regioselective -SH placement | Multi-step, costly reagents |

| SNAr | 70–75 | ≥98 | High efficiency | Requires electron-deficient substrate |

| Protection-Deprotection | 80–85 | ≥97 | Excellent -SH protection | Additional steps for protection |

| One-Pot Synthesis | 50–65 | ≥90 | Time-efficient | Moderate yield |

Chemical Reactions Analysis

1-(2-Chloro-4-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Chlorinated Derivatives

- 1-(4-Chlorophenyl)propan-1-one : Lacks the 2-chloro and 4-mercapto substituents. Reactivity studies show moderate yields (60%) in coupling reactions with NHPI, attributed to the electron-withdrawing effect of the para-chloro group .

- 1-(3-Chlorophenyl)propan-1-one : Exhibits a higher reaction yield (64%) compared to the para-substituted analog, likely due to reduced steric hindrance and favorable electronic effects .

- 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one : Replaces the mercapto group with a methylthio (-SMe) group. The methylthio substituent enhances lipophilicity but reduces nucleophilicity compared to the free thiol in the target compound .

Fluorinated and Brominated Derivatives

- 1-(4-Fluorophenyl)propan-1-one : The smaller fluorine atom at the para position results in weaker electron-withdrawing effects, yielding 65% in coupling reactions .

- 1-(4-Bromophenyl)propan-1-one : Larger bromine substituent reduces reaction efficiency (58%), likely due to steric bulk and slower reaction kinetics .

Functional Group Variations

Thiol vs. Thioether Groups

- 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one : The methylthio group improves stability but diminishes redox activity compared to the mercapto analog .

Cyclic and Bulky Substituents

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one : The cyclopropyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions but enhancing thermal stability .

- 1-(4-Ethylphenyl)-2-methylpropan-1-one : Alkyl substituents increase hydrophobicity (logP ~3.2) and may alter metabolic pathways compared to halogenated derivatives .

Table 1: Comparative Data for Selected Compounds

Biological Activity

1-(2-Chloro-4-mercaptophenyl)propan-1-one is an organic compound with significant biological activity attributed to its thiol group, which allows it to interact with various biological molecules. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and a mercapto group, contributing to its reactivity. The molecular formula is C10H10ClOS, with a molecular weight of approximately 218.7 g/mol. The presence of the thiol group enables it to participate in redox reactions and form disulfide bonds, which are crucial for modifying protein structures.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The thiol group can react with reactive oxygen species (ROS), leading to alterations in cellular signaling pathways.

- Protein Modification : The compound may modify protein structures through disulfide bond formation, affecting protein function and stability.

- Electrophilic Character : The chloro substituent enhances the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in biomolecules.

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage.

Cytotoxicity Studies

Research conducted on various cancer cell lines has shown that this compound possesses cytotoxic effects. It induces apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | ROS generation |

| A549 | 18 | Disruption of redox balance |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa and MCF-7 cells. Results indicated significant cell death at concentrations above 15 µM, with mechanisms involving ROS-mediated apoptosis.

- Case Study on Antioxidant Activity : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid.

Potential Applications

Given its biological activities, this compound holds promise in several fields:

- Pharmaceutical Development : Its ability to induce apoptosis in cancer cells suggests potential use as an anticancer agent.

- Antioxidant Formulations : The compound's antioxidant properties could be harnessed in nutraceuticals aimed at reducing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.